molecular formula C21H43NO2S B608943 MDK80908 CAS No. 1821380-90-8

MDK80908

Cat. No.: B608943
CAS No.: 1821380-90-8
M. Wt: 373.64
InChI Key: JLXMADLOPUUMAV-VAWYXSNFSA-N
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Description

MDK80908 (CAS No. 101623-69-2) is an organic compound with the molecular formula C₉H₈ClNO₅ and a molecular weight of 245.62 g/mol . It is characterized by a chlorinated aromatic core with nitro and oxygen-containing functional groups, contributing to its unique physicochemical and biological properties. Key parameters include:

  • Log S (ESOL): -2.37, indicating moderate solubility in aqueous environments.
  • Synthetic Accessibility: 3.71 (scale 1–10), reflecting a moderately complex synthesis pathway .

The compound is synthesized via a multi-step reaction involving nitration, chlorination, and esterification under controlled conditions (e.g., 80°C in DMF with triethylamine as a base) . Its structural elucidation is supported by high-resolution mass spectrometry (HRMS) and fully assigned ¹H/¹³C NMR spectra, adhering to IUPAC guidelines for compound characterization .

Properties

CAS No.

1821380-90-8

Molecular Formula

C21H43NO2S

Molecular Weight

373.64

IUPAC Name

(Z)-N-(Octadec-9-en-1-yl)propane-2-sulfonamide; Propane-2-sulfonic acid octadec-9-enyl-amide

InChI

InChI=1S/C21H43NO2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-25(23,24)21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3/b12-11+

InChI Key

JLXMADLOPUUMAV-VAWYXSNFSA-N

SMILES

CC(S(=O)(NCCCCCCCC/C=C/CCCCCCCC)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Comparison with Similar Compounds

Compound A (CAS 1000165-54-5)

  • Molecular Formula: C₉H₉ClN₂O₃
  • Molecular Weight: 237.63 g/mol
  • Similarity to this compound: 97%
  • Key Differences: Replaces the nitro group (-NO₂) in this compound with an amino group (-NH₂). Reduced oxygen content (3 oxygen atoms vs. 5 in this compound).
  • Bioactivity:
    • Log S: -1.89 (higher solubility than this compound).
    • GI Absorption: High (vs. moderate for this compound).

Compound B (CAS 101623-70-5)

  • Molecular Formula: C₉H₇Cl₂NO₅
  • Molecular Weight: 280.06 g/mol
  • Similarity to this compound: 94%
  • Key Differences:
    • Additional chlorine atom at the meta position.
    • Increased molecular weight and hydrophobicity.
  • Synthesis: Requires harsher chlorination conditions (120°C, FeCl₃ catalyst).

Functional Analogues

Compound C (CAS 102456-78-9)

  • Molecular Formula: C₁₀H₁₀ClNO₄
  • Molecular Weight: 259.64 g/mol
  • Similarity to this compound: 89%
  • Key Differences:
    • Extended alkyl chain (additional methyl group).
    • Lower Log S (-3.05) due to increased hydrophobicity.

Comparative Data Table

Parameter This compound Compound A Compound B Compound C
CAS No. 101623-69-2 1000165-54-5 101623-70-5 102456-78-9
Molecular Formula C₉H₈ClNO₅ C₉H₉ClN₂O₃ C₉H₇Cl₂NO₅ C₁₀H₁₀ClNO₄
Molecular Weight 245.62 237.63 280.06 259.64
Log S (ESOL) -2.37 -1.89 -2.91 -3.05
Bioavailability 0.55 0.72 0.48 0.40
Synthetic Complexity 3.71 3.10 4.50 4.20

Key Research Findings

Structural Impact on Solubility: The nitro group in this compound reduces solubility compared to Compound A’s amino group, which enhances hydrophilicity . Additional chlorine atoms (Compound B) increase molecular weight but reduce GI absorption due to higher hydrophobicity .

Synthetic Challenges:

  • This compound’s synthesis is less complex than Compound B’s, which requires high-temperature chlorination .
  • Compound C’s extended alkyl chain introduces steric hindrance, complicating purification .

Pharmacological Potential: this compound’s moderate bioavailability and solubility make it a candidate for further drug development, whereas Compound C’s low solubility limits its utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MDK80908
Reactant of Route 2
MDK80908

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